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Compound of Interest

Compound Name: Trisulfo-Cy5.5-Alkyne

Cat. No.: B1459257 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Trisulfo-Cy5.5-Alkyne, a near-infrared

fluorescent probe, and its mechanism of action within the framework of click chemistry. It

details the underlying principles of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)

reaction, presents key quantitative data, outlines experimental protocols, and illustrates

relevant workflows for its application in research and development.

Core Concepts: Click Chemistry and the Role of
Trisulfo-Cy5.5-Alkyne
Click chemistry is a chemical philosophy that emphasizes reactions that are high-yielding, wide

in scope, create inoffensive byproducts, are stereospecific, and simple to perform in benign

solvents like water.[1][2] The most prominent example of a click reaction is the copper(I)-

catalyzed azide-alkyne cycloaddition (CuAAC).[2] This reaction forms a stable triazole linkage

between a terminal alkyne and an azide.[3]

Trisulfo-Cy5.5-Alkyne is a specialized reagent designed for this process. It comprises three

key components:

A Cy5.5 Core: A cyanine dye that fluoresces in the near-infrared (NIR) spectrum.[4]

Three Sulfonate (Trisulfo) Groups: These impart high water solubility to the molecule, making

it suitable for use in aqueous biological buffers.[5]
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A Terminal Alkyne Group: This functional group is the reactive handle that specifically

participates in the CuAAC reaction, allowing the entire dye molecule to be covalently

attached to a target bearing an azide group.[6]

Mechanism of Action: The Copper(I)-Catalyzed
Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction dramatically accelerates the rate of triazole formation by a factor of 10⁷ to

10⁸ compared to the uncatalyzed thermal reaction.[7][8] This catalysis ensures the reaction

proceeds efficiently under biocompatible conditions (neutral pH, aqueous environment, room

temperature) and with high regioselectivity, exclusively yielding the 1,4-disubstituted triazole

isomer.[7][8]

The catalytic cycle, supported by extensive evidence, involves the following key steps:[7][9]

Formation of Copper(I)-Acetylide: The active Cu(I) catalyst, often generated in situ from

Cu(II) salts (like CuSO₄) and a reducing agent (like sodium ascorbate), coordinates to the

terminal alkyne of the Trisulfo-Cy5.5-Alkyne.[8][10] This coordination increases the acidity

of the alkyne's terminal proton, facilitating its removal and the formation of a copper-acetylide

intermediate.[10][11]

Coordination with Azide: The azide-modified target molecule then coordinates to the copper

center.

Cycloaddition: A six-membered copper metallacycle intermediate is formed.[8]

Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a

triazolyl-copper derivative. Subsequent protonolysis releases the final triazole-linked product

and regenerates the Cu(I) catalyst, allowing the cycle to continue.[8][9]

The resulting 1,2,3-triazole ring is a stable, rigid, and aromatic linker that covalently attaches

the Cy5.5 fluorophore to the target molecule.[1]
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Caption: The Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.

Quantitative Data and Specifications
The utility of Trisulfo-Cy5.5-Alkyne is defined by its physicochemical and spectral properties.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1459257?utm_src=pdf-body-img
https://www.benchchem.com/product/b1459257?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1459257?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Molecular Formula C₄₄H₄₇N₃O₁₃S₄ [6]

Molecular Weight ~954.1 g/mol [6]

Excitation Max (λex) ~673-678 nm [6]

Emission Max (λem) ~694-707 nm [6]

Extinction Coefficient ~190,000 M⁻¹cm⁻¹ [6]

Solubility Water, DMSO, DMF [6]

Purity ≥90% [6]

Note: Exact spectral properties can vary slightly depending on the solvent and conjugation

state. A related compound, Trisulfo-Cy5-Alkyne, has a higher extinction coefficient of 250,000

M⁻¹cm⁻¹ and slightly different spectral properties (λex/λem ≈ 647/670 nm).[12][13][14]

Experimental Protocols
This section provides a generalized protocol for labeling an azide-modified biomolecule (e.g., a

protein) with Trisulfo-Cy5.5-Alkyne. Concentrations and incubation times may require

optimization for specific applications.

Materials:

Azide-modified biomolecule in a suitable buffer (e.g., PBS, HEPES).

Trisulfo-Cy5.5-Alkyne.

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water).

Sodium Ascorbate (Na-Asc) stock solution (freshly prepared, e.g., 100 mM in water).

Aminoguanidine (optional, to prevent oxidative damage) stock solution (e.g., 100 mM in

water).[15][16]
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Protocol for Labeling in Solution:

Reagent Preparation:

Dissolve Trisulfo-Cy5.5-Alkyne in water or DMSO to create a concentrated stock solution

(e.g., 5-10 mM).

Prepare a fresh solution of Sodium Ascorbate immediately before use.

Reaction Setup (Example for a 500 µL final volume):

In a microcentrifuge tube, combine the following in order:

Azide-modified biomolecule and buffer to a volume of 432.5 µL. Aim for a final

biomolecule-alkyne concentration of 2-60 µM.[15]

10 µL of 5 mM Trisulfo-Cy5.5-Alkyne stock (final concentration: 100 µM, providing a

~2-fold excess over the biomolecule).[15]

A premixed solution of 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA ligand. This

creates the catalyst complex. (Final concentrations: 0.10 mM CuSO₄, 0.50 mM THPTA).

[15]

(Optional) 5 µL of 100 mM aminoguanidine (final concentration: 1 mM).[15]

Vortex briefly to mix.

Initiation and Incubation:

Initiate the reaction by adding 25 µL of 100 mM freshly prepared sodium ascorbate (final

concentration: 5 mM).[15]

Vortex gently.

Incubate the reaction at room temperature for 1-2 hours, protected from light. For live cell

labeling, incubation is much shorter (1-5 minutes) and performed at 4°C.[16]

Purification:
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Remove the unreacted dye and copper catalyst from the labeled biomolecule using an

appropriate method, such as:

Size-exclusion chromatography (e.g., spin columns).

Dialysis.

Precipitation of the biomolecule.

Characterization:

Confirm successful labeling by measuring the absorbance of the purified conjugate at the

dye's absorption maximum (~678 nm) and the biomolecule's absorption maximum (e.g.,

280 nm for protein).

Further analysis can be performed using SDS-PAGE with in-gel fluorescence scanning or

mass spectrometry.
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General Labeling Workflow
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Caption: A generalized experimental workflow for biomolecule conjugation.
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Applications in Research and Drug Development
The ability to specifically and covalently attach a bright, water-soluble, near-infrared

fluorophore makes Trisulfo-Cy5.5-Alkyne a valuable tool in numerous applications:

Fluorescence Microscopy: Enables sensitive imaging of alkyne-labeled lipids, glycans, or

proteins in fixed or living cells.[16][17] The NIR emission minimizes autofluorescence from

biological samples.

In Vivo Imaging: The spectral properties of Cy5.5 are well-suited for deep-tissue imaging in

animal models due to lower light scattering and absorption by tissues in the NIR window.

Flow Cytometry: Quantitatively analyze cell populations labeled with the dye.[16]

Bioconjugation: Create fluorescently labeled antibodies, peptides, or nucleic acids for use in

immunoassays, fluorescence in situ hybridization (FISH), or as molecular probes.[3]

Drug Development: Track the biodistribution of an azide-modified drug candidate or visualize

its interaction with a target molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.organic-chemistry.org/namedreactions/click-chemistry.shtm
https://bioconjugation.bocsci.com/resources/cu-catalyzed-azide-alkyne-cycloaddition-cuaac.html
https://www.researchgate.net/publication/8039724_Mechanism_of_the_Ligand-Free_CuI-Catalyzed_Azide-Alkyne_Cycloaddition_Reaction
https://pmc.ncbi.nlm.nih.gov/articles/PMC9078510/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9078510/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9078510/
https://broadpharm.com/product/bp-22958
https://cenmed.com/trisulfo-cy5-alkyne-c09-1171-817/
https://cenmed.com/trisulfo-cy5-alkyne-c09-1171-819/
https://www.jenabioscience.com/images/741d0cd7d0/Presolski_2011_Download_pdf_(1).pdf
https://pubs.acs.org/doi/10.1021/bc100272z
https://pmc.ncbi.nlm.nih.gov/articles/PMC5036357/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5036357/
https://www.benchchem.com/product/b1459257#trisulfo-cy5-5-alkyne-mechanism-of-action-in-click-chemistry
https://www.benchchem.com/product/b1459257#trisulfo-cy5-5-alkyne-mechanism-of-action-in-click-chemistry
https://www.benchchem.com/product/b1459257#trisulfo-cy5-5-alkyne-mechanism-of-action-in-click-chemistry
https://www.benchchem.com/product/b1459257#trisulfo-cy5-5-alkyne-mechanism-of-action-in-click-chemistry
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1459257?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1459257?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1459257?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

